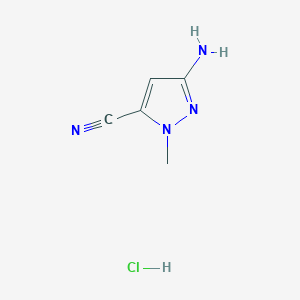![molecular formula C11H13ClFNO2 B2725757 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide CAS No. 852389-07-2](/img/structure/B2725757.png)
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide is a synthetic organic compound with the molecular formula C11H13ClFNO2 It is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzene ring, along with an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzyl chloride by reacting 3-fluoro-4-methoxybenzyl alcohol with thionyl chloride.
N-alkylation: The intermediate is then subjected to N-alkylation with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-chloro-N-[(3-fluoro-4-hydroxyphenyl)methyl]-N-methylacetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methoxy group can influence its solubility and reactivity compared to similar compounds with different substituents.
特性
IUPAC Name |
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-14(11(15)6-12)7-8-3-4-10(16-2)9(13)5-8/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZAUBGPJYHEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2725678.png)
![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)






![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)
![N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2725691.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2725694.png)
![(1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine](/img/structure/B2725697.png)
